molecular formula C15H9ClF4N2O3 B284611 N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

Cat. No.: B284611
M. Wt: 376.69 g/mol
InChI Key: ALSZXNIUPUJADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as CFTR(inh)-172 and is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea(inh)-172 binds to the cytoplasmic side of the this compound protein and inhibits its function by preventing the opening of the chloride channel. This inhibition leads to the accumulation of chloride ions inside the cell, which can have downstream effects on other ion channels and transporters.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to improve chloride transport activity and reduce inflammation in animal models of CF. Additionally, this compound(inh)-172 has been shown to have minimal toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea(inh)-172 is a potent inhibitor of the this compound protein and has been extensively studied for its potential applications in the treatment of CF. However, there are some limitations to its use in lab experiments. For example, this compound(inh)-172 is not specific to the this compound protein and can inhibit other ion channels and transporters. Additionally, the use of this compound(inh)-172 may not be suitable for all types of CF mutations.

Future Directions

There are several future directions for the study of N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea(inh)-172. One potential direction is the development of more specific inhibitors of the this compound protein that can target specific CF mutations. Additionally, the use of this compound(inh)-172 in combination with other CF therapies may lead to improved outcomes for CF patients. Finally, the study of this compound(inh)-172 in other diseases that involve ion channel dysfunction may lead to new therapeutic options for these conditions.

Synthesis Methods

The synthesis of N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea(inh)-172 involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid with 2-amino-4-chlorofluorobenzene, followed by the reaction with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole. The resulting product is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea(inh)-172 has been extensively studied for its potential applications in the treatment of cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the this compound gene, which encodes for the this compound protein. This compound is responsible for regulating the movement of chloride ions across cell membranes, and mutations in this gene lead to the production of a defective this compound protein, resulting in the accumulation of thick, sticky mucus in the lungs and other organs.
This compound(inh)-172 has been shown to be a potent inhibitor of the this compound protein, which makes it a potential therapeutic agent for the treatment of CF. Studies have shown that this compound(inh)-172 can increase the stability of the this compound protein, leading to improved chloride transport activity. Additionally, this compound(inh)-172 has been shown to reduce inflammation and improve lung function in animal models of CF.

Properties

Molecular Formula

C15H9ClF4N2O3

Molecular Weight

376.69 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C15H9ClF4N2O3/c16-9-7-8(17)5-6-10(9)21-13(23)22-15(14(18,19)20)24-11-3-1-2-4-12(11)25-15/h1-7H,(H2,21,22,23)

InChI Key

ALSZXNIUPUJADP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.